N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide

Hydrogen-bond donor Drug-likeness Physicochemical profiling

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1421469-10-4) is a synthetic chromone-2-carboxamide derivative with the molecular formula C21H19NO4 and a molecular weight of 349.38 g/mol. Its structure comprises a 4-oxo-4H-chromene core linked via a carboxamide bridge to a substituted phenylethylamine moiety that uniquely incorporates a cyclopropyl ring and a tertiary alcohol.

Molecular Formula C21H19NO4
Molecular Weight 349.386
CAS No. 1421469-10-4
Cat. No. B2500853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide
CAS1421469-10-4
Molecular FormulaC21H19NO4
Molecular Weight349.386
Structural Identifiers
SMILESC1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CC=C4)O
InChIInChI=1S/C21H19NO4/c23-17-12-19(26-18-9-5-4-8-16(17)18)20(24)22-13-21(25,15-10-11-15)14-6-2-1-3-7-14/h1-9,12,15,25H,10-11,13H2,(H,22,24)
InChIKeyLQORYDSBZQRGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1421469-10-4): Structural Baseline & Compound Class Context


N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1421469-10-4) is a synthetic chromone-2-carboxamide derivative with the molecular formula C21H19NO4 and a molecular weight of 349.38 g/mol. Its structure comprises a 4-oxo-4H-chromene core linked via a carboxamide bridge to a substituted phenylethylamine moiety that uniquely incorporates a cyclopropyl ring and a tertiary alcohol [1]. The chromone-2-carboxamide scaffold has been extensively investigated for diverse pharmacological activities, including anti-infective, anti-biofilm, and anticancer properties, as evidenced by recent patent filings and primary research publications [2][3]. This compound serves as a specialized research tool for probing structure-activity relationships within the chromone carboxamide class, offering a distinct substitution pattern not found in simpler, commercially prevalent analogs.

Why Generic Substitution Fails for N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide (1421469-10-4)


Within the 4-oxo-4H-chromene-2-carboxamide class, physicochemical properties and biological target engagement are exquisitely sensitive to the nature of the amide substituent [1]. Simple N-phenyl and N-benzyl analogs exhibit fundamentally different lipophilicity (ACD/LogP 2.47 vs. XLogP3 2.8), hydrogen-bond donor count (1 vs. 2), topological polar surface area (55 Ų vs. 75.6 Ų), and conformational flexibility (2 vs. 5 rotatable bonds) compared to the target compound [2]. In anti-biofilm screening, structurally analogous chromone-2-carboxamides showed inhibition ranging from <20% to >80% at 50 μM depending solely on the amide side chain, demonstrating that even minor structural modifications yield dramatically divergent biological outcomes [3]. Generic substitution without considering these quantitative differences risks selecting a compound with inappropriate solubility, permeability, or target-binding profiles for the intended experimental system.

Quantitative Differentiation Evidence: N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide vs. Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity vs. N-Phenyl and N-Benzyl Chromone-2-Carboxamides

The target compound possesses two hydrogen-bond donor (HBD) sites—the amide N–H and the tertiary alcohol—compared to only one HBD in the N-phenyl analog (4-oxo-N-phenyl-4H-chromene-2-carboxamide) and the N-benzyl analog [1]. This doubling of HBD count quantitatively alters the compound's capacity for specific polar interactions with biological targets, which is critical for molecular recognition in enzyme active sites and receptor binding pockets.

Hydrogen-bond donor Drug-likeness Physicochemical profiling

Elevated Topological Polar Surface Area (TPSA) Indicating Differentiated Permeability Profile vs. N-Phenyl Analog

The target compound exhibits a TPSA of 75.6 Ų, which is 20.6 Ų higher than the 55 Ų TPSA of the N-phenyl analog (4-oxo-N-phenyl-4H-chromene-2-carboxamide) [1]. TPSA is inversely correlated with passive membrane permeability and intestinal absorption; compounds with TPSA >60 Ų typically show reduced blood-brain barrier penetration, while those with TPSA <140 Ų generally retain adequate oral absorption potential [2]. The intermediate TPSA of the target compound positions it in a distinct ADME space compared to the more lipophilic N-phenyl analog.

TPSA Membrane permeability ADME prediction

Increased Conformational Flexibility and Structural Complexity vs. Simpler Chromone-2-Carboxamides

With 5 rotatable bonds (vs. 2 in the N-phenyl analog and 3 in the N-benzyl analog), 26 heavy atoms, a molecular weight of 349.38 g/mol, and one undefined stereocenter, the target compound occupies a region of significantly higher three-dimensional structural complexity than simpler chromone-2-carboxamide congeners [1]. Higher complexity, as measured by fraction sp³ (Fsp³) and the number of stereogenic elements, correlates with increased target selectivity and reduced promiscuity in lead discovery campaigns [2].

Rotatable bonds Conformational entropy Molecular complexity

Presence of Cyclopropyl Group: Class-Level Metabolic Stability Advantage Over Non-Cyclopropyl Chromone-2-Carboxamides

The cyclopropyl substituent on the hydroxy-phenylethyl side chain distinguishes this compound from all common chromone-2-carboxamide analogs (e.g., N-phenyl, N-benzyl, N-alkyl derivatives). Cyclopropyl groups are recognized in medicinal chemistry for their ability to reduce oxidative metabolism at adjacent positions by cytochrome P450 enzymes through a combination of steric shielding and increased C–H bond dissociation energy [1][2]. While direct metabolic stability data for this specific compound are not available in the peer-reviewed literature, the class-level inference is strongly supported by extensive precedent: N-cyclopropyl substitution has been shown to confer a unique inhibitory effect on oxidative microsomal demethylation compared to N-alkyl analogs in a chromone-related series [3].

Cyclopropyl Metabolic stability CYP450

Optimal Research & Industrial Application Scenarios for N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide


Structure-Activity Relationship (SAR) Studies Exploring the Role of Hydrogen-Bond Donor Count in Chromone-2-Carboxamide Target Engagement

This compound is ideal as a comparator in SAR campaigns where the effect of a second HBD (the tertiary alcohol) on biological activity is being interrogated. By benchmarking against the single-HBD N-phenyl analog (IC50 values in target-specific assays can be directly compared), researchers can quantify the contribution of the hydroxyl group to binding affinity or cellular potency. The anti-biofilm chromone-2-carboxamide literature demonstrates that side-chain modifications alone can shift biofilm inhibition from <20% to >80% at 50 μM, providing a methodological framework for such comparisons [1].

Physicochemical Profiling Studies Focused on TPSA-Dependent Permeability Differentiation

The 37% higher TPSA (75.6 vs. 55 Ų) relative to the N-phenyl analog makes this compound a valuable tool for calibrating in silico permeability models (e.g., PAMPA, Caco-2) within the chromone chemical space. Its intermediate TPSA value provides a data point that bridges the gap between low-TPSA, highly permeable analogs and high-TPSA, permeability-limited derivatives. This enables more accurate ADME predictions for chromone-based lead series [2].

Metabolic Stability Assessment of Cyclopropyl-Containing Chromone-2-Carboxamides in Microsomal or Hepatocyte Assays

The presence of the cyclopropyl group adjacent to the tertiary alcohol creates a unique metabolic probe. In head-to-head microsomal stability assays against non-cyclopropyl analogs (e.g., N-benzyl-4-oxo-4H-chromene-2-carboxamide), this compound enables quantification of the metabolic shielding effect conferred by the cyclopropyl moiety. Such data are critical for lead optimization programs seeking to improve the pharmacokinetic half-life of chromone-based candidates [3][4].

Anti-Infective Screening Cascades Requiring Structurally Diverse Chromone-2-Carboxamide Libraries

As demonstrated by the University of Dundee's anti-infective patent family and the anti-biofilm screening studies, chromone-2-carboxamide biological activity is highly sensitive to amide substituent variation [1][5]. This compound, with its unique cyclopropyl-hydroxy-phenylethyl side chain that is absent from published screening sets, represents an underexplored region of chemical space for anti-infective discovery. Its inclusion in screening libraries increases the probability of identifying novel hits against resistant bacterial strains, including ESKAPE pathogens.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.